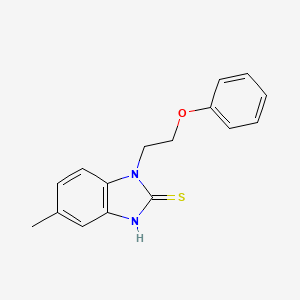
5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Descripción general
Descripción
5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, also known as MBT, is a benzothiazole derivative that has been extensively studied due to its potential applications in various fields. MBT is a heterocyclic compound that contains a benzene ring fused with a thiazole ring.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has explored the use of benzimidazole derivatives, which include 5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol, as effective corrosion inhibitors. These compounds have been investigated for their ability to protect mild steel in acidic environments, such as sulfuric acid. Studies have utilized various techniques including gravimetric, electrochemical, and computational methods to assess their corrosion inhibition ability. The formation of a protective layer on mild steel surfaces has been suggested by increased charge transfer resistance and confirmed through SEM micrographs. The inhibitors exhibit mixed-type behavior, with adsorption characteristics well-described by the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been studied for their antimicrobial properties. One study synthesized novel quaternary ammonium salts (QAS) incorporating 5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol and tested their efficacy against common pathogens such as S. aureus and E. coli. The findings revealed that some of these compounds displayed potent antimicrobial effects with relatively low cytotoxicity, suggesting potential applications in clinical or agricultural settings (Xie et al., 2017).
Propiedades
IUPAC Name |
6-methyl-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-8-15-14(11-12)17-16(20)18(15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNADYNVDIDTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)CCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



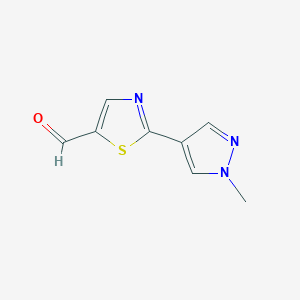
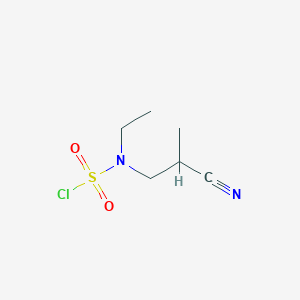
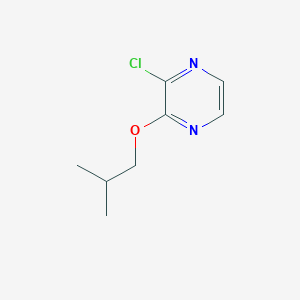
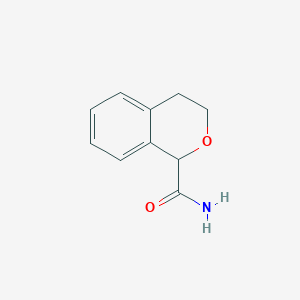
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
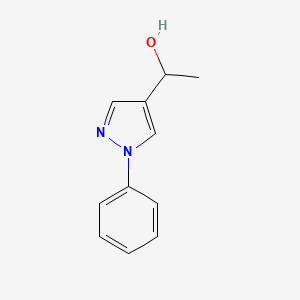
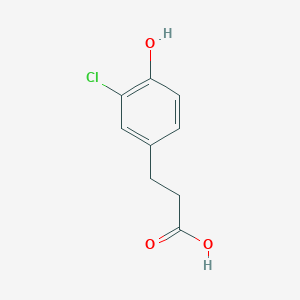
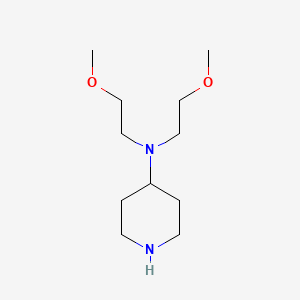
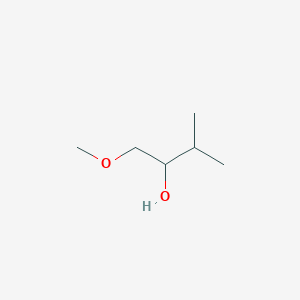
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
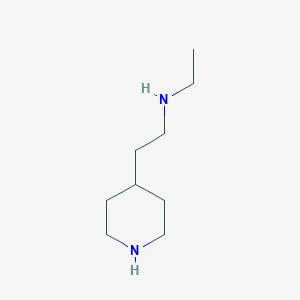
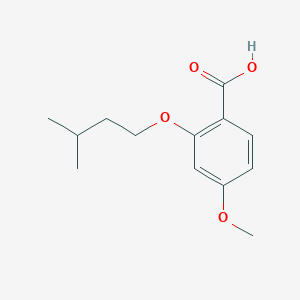
![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)